5-(Furan-3-ylmethylene)-3-methyl-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-3-ylmethylene)-3-methyl-2-thioxoimidazolidin-4-one is an organic compound that features a furan ring attached to a thioxoimidazolidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-3-ylmethylene)-3-methyl-2-thioxoimidazolidin-4-one typically involves the condensation of furan-3-carbaldehyde with 3-methyl-2-thioxoimidazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Furan-3-ylmethylene)-3-methyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The thioxo group can be reduced to a thiol group under appropriate conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Thiol derivatives of the original compound.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-(Furan-3-ylmethylene)-3-methyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 5-(Furan-3-ylmethylene)-3-methyl-2-thioxoimidazolidin-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The furan ring and thioxoimidazolidinone core may interact with biological macromolecules, leading to changes in their function and activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Furan-2-ylmethylene)-3-methyl-2-thioxoimidazolidin-4-one
- 5-(Furan-3-ylmethylene)-2-thioxoimidazolidin-4-one
- 3-Methyl-2-thioxoimidazolidin-4-one
Uniqueness
5-(Furan-3-ylmethylene)-3-methyl-2-thioxoimidazolidin-4-one is unique due to the specific positioning of the furan ring and the presence of both a thioxo group and a methylene bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H8N2O2S |
---|---|
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
(5Z)-5-(furan-3-ylmethylidene)-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C9H8N2O2S/c1-11-8(12)7(10-9(11)14)4-6-2-3-13-5-6/h2-5H,1H3,(H,10,14)/b7-4- |
InChI-Schlüssel |
CCCZASJIIGECPS-DAXSKMNVSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C/C2=COC=C2)/NC1=S |
Kanonische SMILES |
CN1C(=O)C(=CC2=COC=C2)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.